4-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanamine
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Overview
Description
[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the reaction of 4-fluorobenzylamine with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of 4-fluorobenzylamine with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or fluorophenyl ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazole compounds.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a probe for investigating enzyme activities, receptor binding, and other biochemical processes.
Medicine: In medicine, [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The triazole ring and fluorophenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Fluorobenzylamine: A related compound with a similar fluorophenyl group but lacking the triazole ring.
1-(4-Fluorophenyl)methanamine: Another similar compound with a fluorophenyl group and methanamine but without the triazole structure.
Uniqueness: The presence of the triazole ring in [4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methanamine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H9FN4 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C9H9FN4/c10-7-1-3-8(4-2-7)14-6-12-13-9(14)5-11/h1-4,6H,5,11H2 |
InChI Key |
DSJNRJKSUUSYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2CN)F |
Origin of Product |
United States |
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